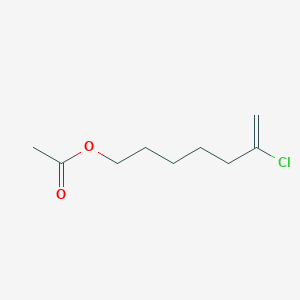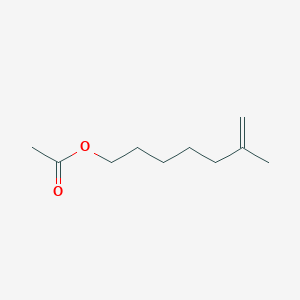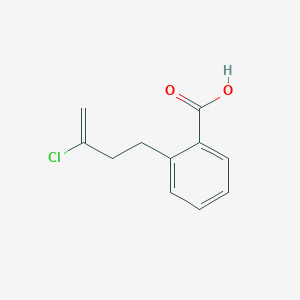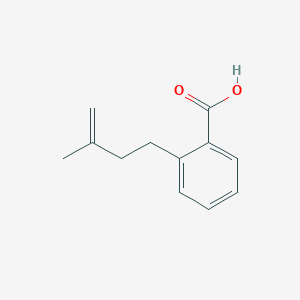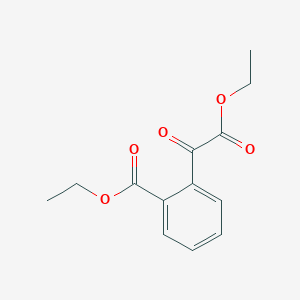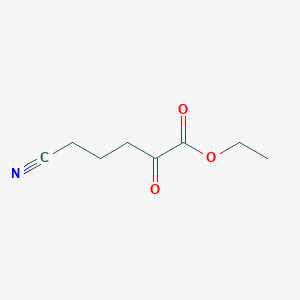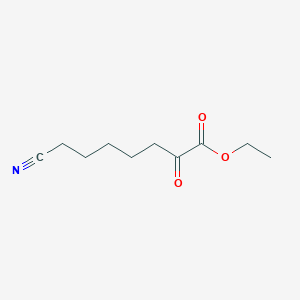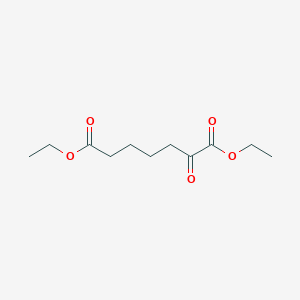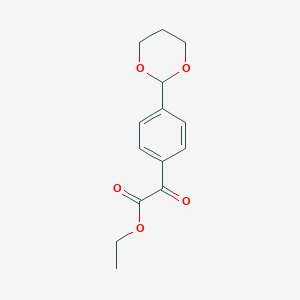
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Pharmaceutical Compounds : Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is used in the chemoenzymatic synthesis of pharmaceuticals like the HMG-CoA reductase inhibitor Rosuvastatin and the natural Styryl lactone Cryptomoscatone E1 (Ramesh et al., 2017). Additionally, it plays a role in the synthesis of compounds with anti-microbial properties (Spoorthy et al., 2021).
Advanced Organic Synthesis : This compound is involved in complex organic synthesis processes like the three-component spiro heterocyclization of Pyrrolediones (Sal’nikova et al., 2019), and in the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates (Štefanić et al., 2001).
Catalysis and Polymerization : It is used in heterogeneously catalyzed condensations of glycerol to cyclic acetals, suggesting potential applications in developing novel platform chemicals (Deutsch et al., 2007), and in the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes (Ulu et al., 2017).
Protective and Activating Groups in Synthesis : The compound serves as a versatile protecting and activating group for amine synthesis, demonstrating its utility in the modification and activation of various organic compounds (Sakamoto et al., 2006).
properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBVPMOQRXLQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

